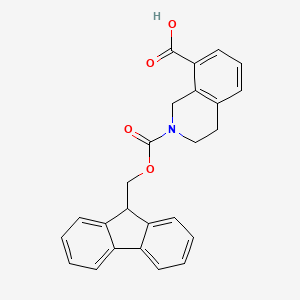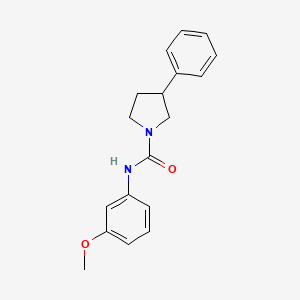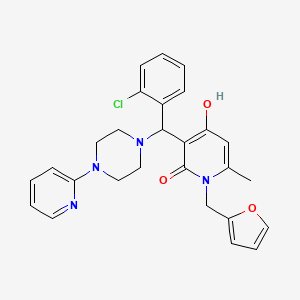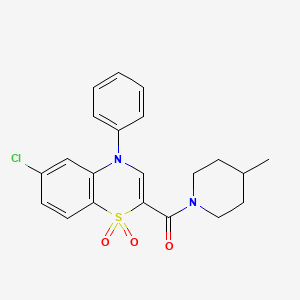![molecular formula C15H17N5O3S2 B2624130 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207039-59-5](/img/structure/B2624130.png)
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. The structure of this compound includes a benzo[d]thiazole ring, a pyrazole ring, and a sulfamoyl group, which contribute to its unique chemical and biological properties.
作用机制
Target of Action
tuberculosis , suggesting that this compound may also target similar pathways or enzymes.
Mode of Action
tuberculosis , indicating that this compound may interact with its targets to disrupt essential biological processes in these organisms.
Biochemical Pathways
Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and proliferation of M. tuberculosis.
Result of Action
Based on the anti-tubercular activity of benzothiazole derivatives , this compound may induce cellular changes that inhibit the growth of M. tuberculosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
-
Formation of the Benzo[d]thiazole Ring: : The synthesis begins with the preparation of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
-
Introduction of the Sulfamoyl Group: : The next step involves the introduction of the N,N-dimethylsulfamoyl group. This is typically done by reacting the benzo[d]thiazole intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
-
Formation of the Pyrazole Ring: : The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with a 1,3-diketone under reflux conditions.
-
Coupling of the Benzo[d]thiazole and Pyrazole Rings: : The final step involves coupling the benzo[d]thiazole and pyrazole intermediates. This is typically achieved through a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, potentially leading to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[d]thiazole or pyrazole derivatives.
科学研究应用
Chemistry
In chemistry, N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.
Medicine
In medicinal chemistry, the compound is investigated for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer drug.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active molecules.
相似化合物的比较
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Compared to similar compounds, N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of the N,N-dimethylsulfamoyl group, which enhances its solubility and bioavailability. This structural feature may contribute to its improved pharmacokinetic properties and efficacy in biological systems.
This compound’s unique combination of a benzo[d]thiazole ring, a pyrazole ring, and a sulfamoyl group sets it apart from other similar molecules, providing it with distinct chemical and biological properties that are valuable for various applications in research and industry.
属性
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,4-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-9-8-16-20(4)13(9)14(21)18-15-17-11-6-5-10(7-12(11)24-15)25(22,23)19(2)3/h5-8H,1-4H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQHTVNTWWDJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-1-[1-(3-methylbut-2-enoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2624049.png)

![2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2624051.png)
![4-bromo-N-[2-hydroxy-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B2624052.png)

![5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2624055.png)
![3-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE](/img/structure/B2624058.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2624059.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2624061.png)

![4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2624064.png)


![4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid](/img/structure/B2624068.png)
